![molecular formula C30H25AsPbS2 B14378276 Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-40-6](/img/structure/B14378276.png)
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, lead, and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of triphenylplumbane with diphenyl disulfide in the presence of a suitable catalyst. The reaction conditions often require a controlled atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can undergo substitution reactions where the sulfanyl or plumbyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted arsenic compounds. These products can be further utilized in various chemical processes and applications .
Applications De Recherche Scientifique
Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in industrial chemical reactions.
Mécanisme D'action
The mechanism by which Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane exerts its effects involves the interaction of its arsenic and lead centers with target molecules. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,4,5,6-pentachlorophenyl)sulfanyl-triphenylplumbane
- (2-fluoro-5-nitrosophenoxy)-triphenylplumbane
- (3-chlorophenyl)-trimethylplumbane
- (4-chlorophenyl)sulfanyl-triphenylplumbane
- (4-ethenylphenyl)-triphenylplumbane
- (4-fluorophenyl)sulfanyl-triphenylplumbane
- (4-nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
This combination allows for the formation of stable complexes and participation in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
89901-40-6 |
|---|---|
Formule moléculaire |
C30H25AsPbS2 |
Poids moléculaire |
732 g/mol |
Nom IUPAC |
diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C12H11AsS2.3C6H5.Pb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h1-10H,(H,14,15);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
FBFCBCORLXSEDU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As](=S)(C2=CC=CC=C2)S[Pb](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


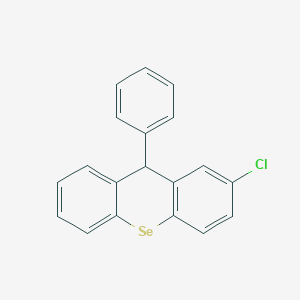
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
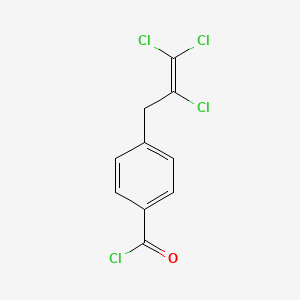
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
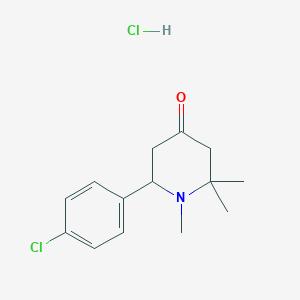
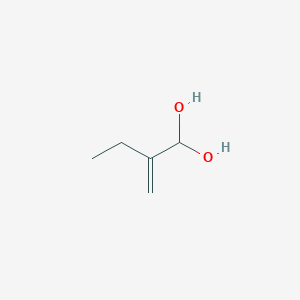
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
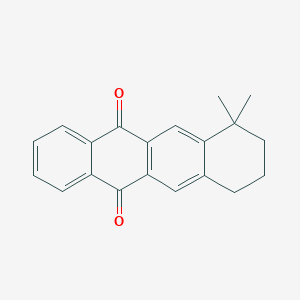

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
